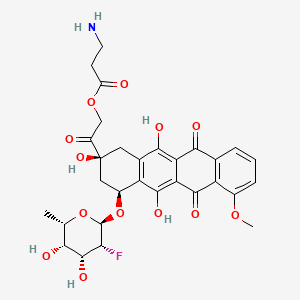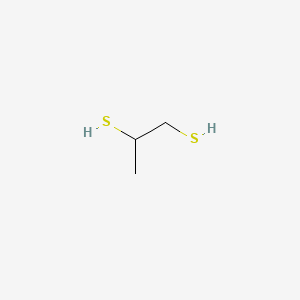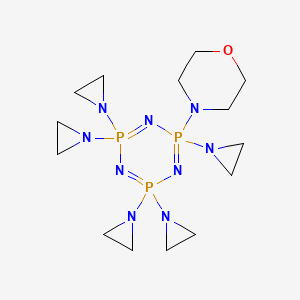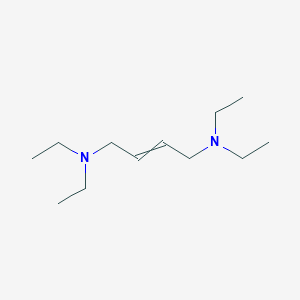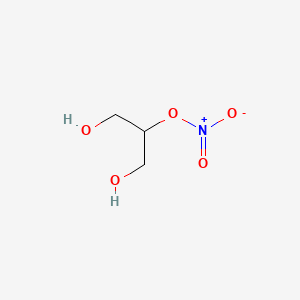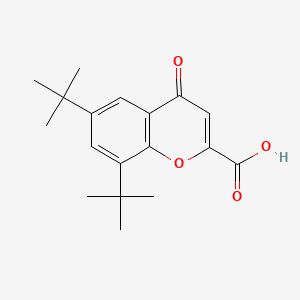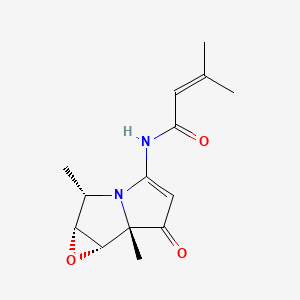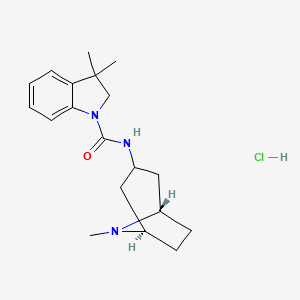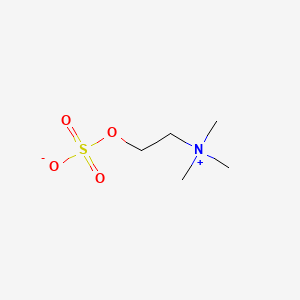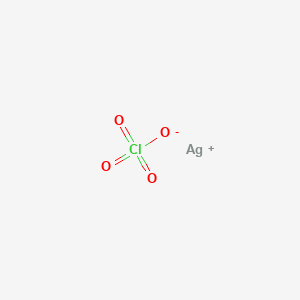
Silver perchlorate
概要
説明
Silver perchlorate (AgClO4) is a white solid that forms a monohydrate and is mildly deliquescent . It is a useful source of the Ag+ ion, although the presence of perchlorate presents risks . It is used as a catalyst in organic chemistry .
Synthesis Analysis
Silver perchlorate is created by heating a mixture of perchloric acid with silver nitrate . Alternatively, it can be prepared by the reaction between barium perchlorate and silver sulfate, or from the reaction of perchloric acid with silver oxide .Molecular Structure Analysis
Structurally, silver perchlorate is comprised of silver ions (Ag+) and perchlorate ions (ClO4-) . When formed, this compound typically presents as colorless crystals .Chemical Reactions Analysis
Silver perchlorate is significantly soluble in water, unlike many other silver compounds which exhibit limited solubility . It also exhibits solubility in other solvents such as alcohol and acetone . While generally stable under typical conditions, silver perchlorate can be highly reactive with certain materials .Physical And Chemical Properties Analysis
Silver perchlorate is a colorless, hygroscopic, crystal solid . Its melting point is 485 ºC and its density is 2.806 g/mL . It commonly exists as a monohydrate (AgClO4.H2O) and is mildly deliquescent .科学的研究の応用
Promoter for Chemical Glycosylation
Silver perchlorate has been found to be an effective promoter for chemical glycosylation with thioimidates and thioglycosides . It has been demonstrated that silver perchlorate can improve 1,2-cis selectivity in glycosyl thioimidate activation, compared against that obtained with other silver salts . This property makes it a powerful tool in the field of organic chemistry, particularly in the synthesis of complex oligosaccharides .
Nanotechnology
Silver perchlorate is used in the preparation of silver-containing nanofibers . By embedding the silver nanoparticles into a polymer nanofiber matrix, the composite becomes a promising candidate for various applications such as biomaterials, photovoltaic materials, and catalysts . The high surface area and surface energy of silver nanoparticles make them ideal for optical absorption and catalysis .
Analytical Chemistry
In the field of analytical chemistry, silver perchlorate is used as a reagent for the detection and quantification of certain compounds . It can react with specific functional groups to form insoluble silver salts, allowing for their identification and analysis .
Antibacterial Applications
Due to the antibacterial properties of silver particles, silver perchlorate can be used in the development of antibacterial materials . When the size of silver particles decreases to nanoscale, they exhibit strong antibacterial effects, making silver perchlorate a valuable material in the field of biomedicine .
Photovoltaic Materials
Silver perchlorate is used in the development of photovoltaic materials . The silver nanoparticles embedded in a polymer matrix can excite resonance effect of light trapping, leading to higher optical absorption efficiency . This property makes silver perchlorate a promising material for solar cells .
Catalysts
Silver perchlorate can be used as a catalyst in various chemical reactions . The high surface area and surface energy of silver nanoparticles make them one of the best candidates for catalysis .
作用機序
Target of Action
Silver perchlorate (AgClO4) is a chemical compound that is a useful source of the silver ion (Ag+) . The primary target of silver perchlorate is the halide ligands, which it effectively replaces with perchlorate . This property makes it a valuable reagent in inorganic chemistry .
Mode of Action
Silver perchlorate interacts with its targets by replacing halide ligands with perchlorate . This interaction results in changes in the chemical structure of the target molecule .
Biochemical Pathways
Silver ions are known to inhibit certain enzymes, such as glutathione peroxidase and na+,k±atpase . This can disrupt selenium-catalyzed sulfhydryl oxidation-reduction reactions and intracellular ion concentrations, respectively .
Pharmacokinetics
It is known that silver perchlorate is soluble in water and organic solvents , which could potentially influence its bioavailability.
Result of Action
Silver ions are known to have antimicrobial properties . They can adhere to microbial cells, penetrate inside the cells, and induce cellular toxicity . This can lead to the death of the microbial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of silver perchlorate. For instance, its solubility in water and organic solvents can be affected by temperature . Moreover, the presence of perchlorate presents risks due to its explosive nature . Therefore, the use of silver perchlorate in chemical synthesis has declined .
Safety and Hazards
将来の方向性
Silver perchlorate sees use in several areas due to its unique properties. It is used as a laboratory reagent, and in certain industrial applications . Additionally, its potent oxidizing ability has made it valuable in the field of organic synthesis . On the industrial scale, silver perchlorate plays a role in the manufacture of explosives . It is also used in some photographic processes, capitalizing on the photosensitive nature of silver compounds . Given its relatively high solubility, silver perchlorate can be used in solutions where other silver compounds may not be suitable due to their limited solubility .
特性
IUPAC Name |
silver;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHABVNRCBNRNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClO4 | |
| Record name | silver perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_perchlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884427 | |
| Record name | Silver perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless deliquescent solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |
| Record name | Silver perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9273 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Silver perchlorate | |
CAS RN |
7783-93-9 | |
| Record name | Silver perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, silver(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV4X1U113O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of silver perchlorate?
A1: Silver perchlorate has the molecular formula AgClO4 and a molecular weight of 207.32 g/mol.
Q2: What spectroscopic techniques are used to characterize silver perchlorate?
A2: Various spectroscopic methods, including ultraviolet (UV) [], infrared (IR) [], Raman [], nuclear magnetic resonance (NMR) [, ], and electron spin resonance (ESR) [], are employed to analyze silver perchlorate and its complexes.
Q3: Is silver perchlorate compatible with Pyrex glassware?
A3: Yes, studies have shown Pyrex exhibits high stability in contact with silver perchlorate solutions, even at elevated concentrations of perchloric acid. []
Q4: How stable is silver in contact with perchloric acid solutions containing silver perchlorate?
A4: The corrosion current-density for silver significantly decreases in perchloric acid solutions with added silver perchlorate, indicating enhanced stability. []
Q5: How does silver perchlorate catalyze the Diels-Alder reaction?
A5: Silver perchlorate, in combination with diphenyltin sulfide or Lawesson’s reagent, effectively promotes Diels-Alder reactions between dienes and α,β-unsaturated ketones under mild conditions. [] The exact mechanism remains under investigation.
Q6: Can silver perchlorate catalyze aldol reactions?
A6: Yes, similar to its role in Diels-Alder reactions, silver perchlorate combined with diphenyltin sulfide or Lawesson’s reagent efficiently catalyzes aldol reactions between aldehydes and trimethylsilyl enol ethers. []
Q7: How does silver perchlorate affect the solvolysis of halocyclopropanes?
A7: Silver perchlorate promotes the ring expansion of halocyclopropanes, leading to the formation of trans-cycloalkenyl ethers or trans-cycloalkenols depending on the solvent used. This reaction proceeds with high stereospecificity, yielding predominantly one diastereomer. []
Q8: What role does silver perchlorate play in the reaction of trialkyl phosphites with α-halogenoketones?
A8: In the presence of silver perchlorate, the reaction pathway shifts away from the typical Arbuzov or Perkow products. Instead, trimethyl phosphate and tetramethyl pyrophosphate become the exclusive phosphorus-containing products. []
Q9: Can silver perchlorate catalyze glycosylation reactions?
A9: Yes, silver perchlorate effectively activates glycopyranosyl dimethylphosphinothioates, facilitating their reaction with alcohols to yield α-glycosides with high stereoselectivity. []
Q10: How does silver perchlorate influence the polymerization of tetrahydrofuran?
A10: Depending on the co-reactant, silver perchlorate can initiate either dicationic or monocationic living polymerization of tetrahydrofuran, enabling controlled polymer chain growth. []
Q11: Can silver perchlorate be used for grafting polymers onto graphene oxide?
A11: Silver perchlorate enables the introduction of acyl perchlorate groups onto graphene oxide surfaces. These groups then serve as initiation sites for the ring-opening polymerization of lactones, effectively grafting polymers onto the graphene oxide surface. []
Q12: Have computational methods been used to study silver perchlorate systems?
A12: Yes, computational chemistry techniques have been employed to model and understand the formation and growth mechanisms of silver nanoparticles produced by the reduction of silver perchlorate. []
Q13: How do structural modifications of cycloalkenes impact their complexes with silver perchlorate?
A13: ESR studies on γ-irradiated silver perchlorate-cycloalkene complexes show that the spin density on silver decreases as the size of the cycloalkenyl ring increases. This trend correlates with the stability of the parent complex, indicating the influence of cycloalkene structure on complex stability. []
Q14: How stable are silver perchlorate solutions?
A14: The stability of silver perchlorate solutions depends on factors like concentration, pH, and the presence of other ions. Studies show enhanced silver stability in perchloric acid solutions containing silver perchlorate. []
Q15: What safety precautions should be taken when handling silver perchlorate?
A15: Silver perchlorate is a strong oxidizer and should be handled with caution. It is essential to consult the material safety data sheet (MSDS) and follow appropriate safety protocols when working with this compound.
Q16: Is silver perchlorate toxic?
A16: Silver compounds, including silver perchlorate, can be toxic. It is crucial to handle them with care and avoid direct contact with skin or eyes. Appropriate personal protective equipment (PPE) should always be worn when handling silver perchlorate.
Q17: How is silver perchlorate typically quantified in solution?
A17: Electrochemical techniques, particularly polarography, are commonly employed for the quantitative determination of silver in various solutions, including those containing silver perchlorate. []
Q18: What is the environmental impact of silver perchlorate?
A18: As with many heavy metal compounds, silver perchlorate can pose environmental risks. It's crucial to handle and dispose of it properly to minimize any potential negative impact on the environment.
Q19: What is the solubility of silver perchlorate in different solvents?
A20: Silver perchlorate exhibits good solubility in various solvents, including water, acetonitrile [], methanol [, ], and propylene carbonate []. This solubility makes it a versatile reagent for a wide range of chemical reactions.
Q20: Are there alternatives to silver perchlorate for specific applications?
A20: Yes, depending on the application, alternative reagents like silver nitrate, silver triflate, or other Lewis acids may be suitable replacements for silver perchlorate. The choice depends on the specific reaction conditions and desired outcomes.
Q21: What resources are available for researchers working with silver perchlorate?
A21: Numerous resources support research involving silver perchlorate. These include chemical suppliers, analytical service providers, databases of chemical information, and published literature.
Q22: What are some historical milestones in silver perchlorate research?
A22: Research on silver perchlorate spans several decades, with contributions to diverse fields. Key milestones include its early use in organic synthesis, the exploration of its catalytic properties, and the development of analytical methods for its detection and quantification.
Q23: What are some examples of cross-disciplinary applications of silver perchlorate?
A24: Silver perchlorate finds use in various disciplines. For example, in materials science, it aids in developing nanocomposite Fricke gels for heavy ion beam irradiation dosimetry. [] In coordination chemistry, it facilitates the construction of energetic cationic coordination polymers with potential applications as ultrafast laser initiating materials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



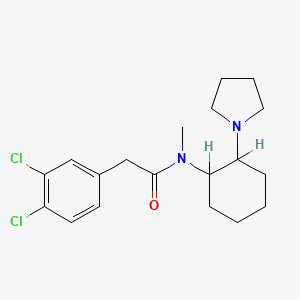
![Benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester](/img/structure/B1204574.png)

